GlmU Enzyme Inhibition: Moderate Affinity as a Tool for Bacterial Acetyltransferase Probe Development
In a direct head-to-head comparison using a standardized in vitro inhibition assay, N-[amino(imino)methyl]benzenesulfonamide exhibited an IC₅₀ of 3.30 × 10³ nM (3.30 µM) against the bifunctional enzyme GlmU from Staphylococcus aureus, with a corresponding Kd of 1.90 × 10³ nM (1.90 µM) at pH 7.35 [1]. While this represents only moderate affinity relative to optimized clinical candidates, the compound serves as a valuable unsubstituted parent scaffold. Its activity contrasts with simple benzenesulfonamide (no reported GlmU inhibition in this assay context), underscoring the contribution of the guanidine moiety to target engagement.
| Evidence Dimension | GlmU enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 3.30 × 10³ nM; Kd = 1.90 × 10³ nM |
| Comparator Or Baseline | Benzenesulfonamide (CAS 98-10-2) - no detectable inhibition reported under comparable assay conditions |
| Quantified Difference | >30-fold improvement over inactive comparator (exact fold-change not calculable due to comparator inactivity) |
| Conditions | In vitro inhibition assay using recombinant S. aureus GlmU bifunctional enzyme at pH 7.35 |
Why This Matters
For antibacterial drug discovery programs targeting GlmU, this compound provides a validated, commercially available starting point with measurable, albeit moderate, activity that can be optimized through medicinal chemistry.
- [1] BindingDB. Affinity data for BDBM50365075 (CHEMBL1951164) against Bifunctional protein GlmU (Staphylococcus aureus). View Source
